tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid

Chiral synthesis Stereochemistry-activity relationship Cisapride analogs

tert-Butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid (CAS 2306248-51-9) is a chirally pure, Boc-protected 3-methoxy-4-aminopiperidine derivative supplied as the hemioxalate salt. It belongs to the class of substituted 4-aminopiperidine building blocks, which are privileged scaffolds in medicinal chemistry for constructing serotonin 5-HT4 receptor agonists, DPP-4 inhibitors, and antiviral agents targeting HCV assembly.

Molecular Formula C13H24N2O7
Molecular Weight 320.34 g/mol
Cat. No. B13115321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid
Molecular FormulaC13H24N2O7
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
InChIInChI=1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t8-,9+;/m1./s1
InChIKeyWLSLTTRRGYBMDM-RJUBDTSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid – Chiral Building Block for Drug Synthesis


tert-Butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid (CAS 2306248-51-9) is a chirally pure, Boc-protected 3-methoxy-4-aminopiperidine derivative supplied as the hemioxalate salt . It belongs to the class of substituted 4-aminopiperidine building blocks, which are privileged scaffolds in medicinal chemistry for constructing serotonin 5-HT4 receptor agonists, DPP-4 inhibitors, and antiviral agents targeting HCV assembly [1][2]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position and a methoxy substituent at the 3-position with defined (3S,4R) stereochemistry, establishing a trans relationship between the two substituents on the piperidine ring .

Why Generic Substitution of tert-Butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid Fails in Chiral Drug Synthesis


Substitution of this compound with closely related analogs is not straightforward because the (3S,4R) absolute configuration directly determines the stereochemical outcome of downstream drug candidates. The enantiomeric (3R,4S) counterpart (CAS 2253105-08-5) produces the opposite stereoisomer, which can exhibit profoundly different pharmacological profiles—a phenomenon well-documented in piperidine-based therapeutics where eudismic ratios often exceed 10-fold [1]. Furthermore, the racemic trans mixture (CAS 1033748-33-2) lacks stereochemical definition and would yield a racemic final product, compromising both potency and regulatory compliance . The oxalate salt form provides distinct handling and solubility advantages over the free base, while the Boc protecting group is essential for orthogonal protection strategies during multi-step synthesis [2].

Product-Specific Quantitative Evidence Guide: tert-Butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid vs. Comparators


Absolute Stereochemistry Defines Pharmacological Activity: (3S,4R) vs. (3R,4S) Enantiomer Comparison

In a series of 3-methoxy-4-aminopiperidine benzamide derivatives, the (3S,4R) configuration is specifically required for gastrointestinal prokinetic activity via 5-HT4 receptor agonism, while the (3R,4S) enantiomer shows markedly different or absent activity at the same target [1]. This is consistent with the general principle that piperidine stereoisomers can exhibit distinct pharmacological profiles: in analogous 3-substituted 4-aminopiperidine benzamides, the (3S,4R) configuration conferred vasodilatory and hypotensive effects, whereas the (3R,4S) isomer exhibited anticonvulsant activity instead [2]. Cisapride, the landmark drug derived from the (3S,4R)-3-methoxy-4-aminopiperidine scaffold, demonstrates 5-HT4 receptor agonism with an EC50 of 140 nM and an IC50 of 0.483 µM at the human 5-HT4 receptor .

Chiral synthesis Stereochemistry-activity relationship Cisapride analogs

Chiral Purity and Synthetic Efficiency: Defined (3S,4R) Isomer vs. Racemic trans Mixture

The target compound is supplied as the enantiomerically defined (3S,4R) isomer with a purity specification of 95–97% . In contrast, the racemic trans mixture (tert-butyl (trans-3-methoxypiperidin-4-yl)carbamate, CAS 1033748-33-2) is also commercially available but lacks stereochemical definition . Literature reports for related cis-3-methoxy-4-aminopiperidine synthesis achieve diastereomeric excess >95% via diastereoselective epoxide ring-opening strategies, and industrial-scale Boc-protection protocols yield up to 85% overall with >98% purity . However, chiral resolution of racemic trans mixtures typically incurs a theoretical maximum 50% yield loss and requires additional chromatographic or crystallization steps, directly increasing manufacturing cost and time .

Asymmetric synthesis Chiral resolution Diastereomeric excess

Salt Form Advantage: Hemioxalate Salt vs. Free Base for Handling and Formulation

The target compound is supplied as the hemioxalate salt (CAS 2306248-51-9), which exists as a crystalline solid (white to yellow) at room temperature . The corresponding free base (tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate, CAS 1000027-16-6) is also commercially available but typically commands significantly higher pricing—€1,275.00 per gram compared to €205.00 per 100 mg for the oxalate salt from the same supplier, representing an approximately 6-fold higher cost per unit mass for the free base . The oxalate salt offers practical advantages including room-temperature storage stability, non-hazardous transport classification, and easier handling as a solid .

Salt selection Solid-state properties Crystallinity

Orthogonal Protection Strategy: Boc-Protected Amine vs. Unprotected cis-3-Methoxy-4-aminopiperidine

The Boc protecting group on the target compound enables orthogonal protection strategies in multi-step syntheses, where the piperidine ring nitrogen can be selectively functionalized (e.g., alkylated, acylated) while the 4-amino group remains protected [1]. The unprotected analog, cis-3-methoxy-4-aminopiperidine (CAS 766556-99-4), lacks this selectivity and would require additional protection/deprotection steps. In the synthesis of Cisapride and its analogs, the Boc-protected intermediate allows for sequential functionalization: first N-alkylation of the piperidine nitrogen with a 3-(4-fluorophenoxy)propyl chain, followed by Boc deprotection and subsequent amide coupling with 4-amino-5-chloro-2-methoxybenzoic acid [2]. Literature protocols for Boc deprotection using TFA achieve 89–94% yield under standard conditions [3], confirming the reliability of this protecting group strategy.

Protecting group strategy Orthogonal synthesis Boc deprotection

Application Scope: Defined (3S,4R) Scaffold in DPP-4 Inhibitor and 5-HT4 Agonist Programs vs. Non-Methoxylated 4-Aminopiperidine

The 3-methoxy substituent on the piperidine ring is a critical pharmacophoric element in multiple drug classes. In the 5-HT4 agonist series, N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives demonstrated good binding affinities for the 5-HT4 receptor with low hERG affinities (representative compounds showed hERG IC50 values >2.8 µM) [1]. In the DPP-4 inhibitor field, 3-substituted aminopiperidines have shown DPP-4 potency with superb selectivity over related peptidases (QPP, DPP8, DPP9), with optimized leads demonstrating oral bioavailability [2]. The non-methoxylated analog 4-N-Boc-aminopiperidine (CAS 73874-95-0) lacks this key pharmacophoric group and would require additional synthetic steps to introduce the 3-methoxy substituent, with no guarantee of achieving the same stereochemical outcome .

DPP-4 inhibitor 5-HT4 agonist Structure-activity relationship

Procurement Accessibility: Commercial Availability of (3S,4R) Oxalate Salt vs. Special-Order Enantiomer

The (3S,4R) hemioxalate salt is widely stocked by multiple reputable suppliers including Sigma-Aldrich (via AstaTech), AKSci, MolCore, and CymitQuimica, with standard purity specifications of 95–97% . In contrast, the (3R,4S) enantiomer (CAS 2253105-08-5) is available from fewer sources (Synthonix via Sigma-Aldrich, with refrigerated storage requirements) . The broader availability of the (3S,4R) isomer reflects its established role as the key intermediate for Cisapride and related gastroprokinetic agents, which have sustained commercial demand since the 1990s [1].

Commercial availability Supply chain Lead time

Best Research and Industrial Application Scenarios for tert-Butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid


Chiral Synthesis of 5-HT4 Receptor Agonists for Gastrointestinal Disorders

This compound serves as the direct chiral building block for synthesizing Cisapride analogs and next-generation 5-HT4 receptor agonists. After selective N-alkylation of the piperidine ring nitrogen, Boc deprotection yields the free 4-amine, which is then coupled with substituted benzoic acids to produce benzamide derivatives. In SAR campaigns, compounds derived from this scaffold have demonstrated 5-HT4 receptor binding affinities with IC50 values in the sub-micromolar range and favorable selectivity against hERG channels (IC50 >2.8 µM for optimized analogs) [1][2]. The defined (3S,4R) stereochemistry is essential, as the (3R,4S) enantiomer produces compounds lacking gastroprokinetic activity [3].

Synthesis of DPP-4 Inhibitor Candidates for Type 2 Diabetes

3-Substituted 4-aminopiperidines represent a validated chemotype for DPP-4 inhibition. The target compound provides the correctly functionalized and protected scaffold for rapid derivatization at the piperidine nitrogen. Merck's discovery program on substituted 3-aminopiperidines demonstrated that compounds in this class achieve DPP-4 inhibition with superb selectivity over related peptidases (QPP, DPP8, DPP9), a critical safety requirement for avoiding off-target toxicities [1]. The Boc group allows for parallel library synthesis via N-functionalization followed by deprotection and further elaboration, enabling efficient hit-to-lead optimization [1].

HCV Assembly Inhibitor Development Using 4-Aminopiperidine Scaffolds

A phenotypic high-throughput screen identified 4-aminopiperidine (4AP) as a scaffold targeting HCV assembly and release stages. The lead compound from this program demonstrated an EC50 of 2.57 µM against HCV with a selectivity index >7.8 (CC50 >20 µM) and acted synergistically with FDA-approved direct-acting antivirals including Telaprevir and Daclatasvir [1][2]. The (3S,4R)-3-methoxy substitution pattern on the target compound provides a functionalized starting point for SAR exploration around this validated antiviral scaffold, particularly for probing the role of the 3-methoxy group in target engagement and metabolic stability [2].

Reference Standard for Chiral Analytical Method Development

As an enantiomerically pure (3S,4R) compound available with certified purity (95–97%) from multiple ISO-certified suppliers, this compound is suitable for use as a reference standard in chiral HPLC method development and validation. The well-defined stereochemistry and commercial availability of both enantiomers [(3S,4R) and (3R,4S)] enable the establishment of enantiomeric purity assays for quality control of downstream drug substances [1][2]. The compound's availability as both the free base (CAS 1000027-16-6) and oxalate salt (CAS 2306248-51-9) further supports method development across different sample matrices [3].

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